Asperfuran

Descripción

This compound has been reported in Penicillium implicatum, Aspergillus flavus, and Aspergillus oryzae with data available.

from Aspergillus oryzae; structure given in first source

Structure

3D Structure

Propiedades

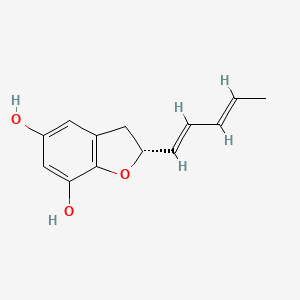

Fórmula molecular |

C13H14O3 |

|---|---|

Peso molecular |

218.25 g/mol |

Nombre IUPAC |

(2R)-2-[(1E,3E)-penta-1,3-dienyl]-2,3-dihydro-1-benzofuran-5,7-diol |

InChI |

InChI=1S/C13H14O3/c1-2-3-4-5-11-7-9-6-10(14)8-12(15)13(9)16-11/h2-6,8,11,14-15H,7H2,1H3/b3-2+,5-4+/t11-/m0/s1 |

Clave InChI |

WTFIFQXTQCYJKU-JWVODRKRSA-N |

SMILES isomérico |

C/C=C/C=C/[C@H]1CC2=C(O1)C(=CC(=C2)O)O |

SMILES canónico |

CC=CC=CC1CC2=C(O1)C(=CC(=C2)O)O |

Sinónimos |

asperfuran |

Origen del producto |

United States |

Foundational & Exploratory

Asperfuran: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asperfuran is a naturally occurring dihydrobenzofuran derivative first identified from the filamentous fungus Aspergillus oryzae.[1][2] This compound has garnered interest within the scientific community due to its notable antifungal properties.[1][2][3][4] This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of this compound. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate further research and development efforts.

Discovery and Source Organism

This compound was first reported in 1990 as a novel secondary metabolite produced by a strain of Aspergillus oryzae.[1][2][5][6] A. oryzae, a fungus with a long history of use in traditional Asian food fermentation, is known to produce a diverse array of bioactive compounds.[5][7] The discovery of this compound highlighted the potential of this organism as a source for novel antifungal agents.

Chemical Properties

This compound is characterized by a dihydrobenzofuran core structure. Its chemical formula is C₁₃H₁₄O₃.[3][4]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Molecular Formula | C₁₃H₁₄O₃ |

| IUPAC Name | (2R)-2-[(1E,3E)-penta-1,3-dien-1-yl]-2,3-dihydro-1-benzofuran-5,7-diol |

| CAS Number | 129277-10-7 |

Experimental Protocols

While the seminal discovery paper by Pfefferle et al. provides an outline, this guide offers a more generalized, yet detailed, protocol for the isolation of this compound from Aspergillus oryzae, based on established mycological and natural product chemistry techniques.

Fermentation of Aspergillus oryzae

A pure culture of Aspergillus oryzae is required to initiate the fermentation process.

Materials:

-

Aspergillus oryzae strain

-

Potato Dextrose Agar (PDA) for solid culture

-

Liquid fermentation medium (e.g., Yeast Extract Sucrose Broth)

-

Shaker incubator

Procedure:

-

Strain Activation: Aseptically transfer a sample of the Aspergillus oryzae strain onto a PDA plate. Incubate at 28-30°C for 5-7 days until sufficient sporulation is observed.

-

Inoculum Preparation: Prepare a spore suspension by adding sterile water with a surfactant (e.g., 0.1% Tween 80) to the mature PDA culture and gently scraping the surface to release the spores. Adjust the spore concentration as needed.

-

Fermentation: Inoculate the liquid fermentation medium with the spore suspension. Incubate in a shaker incubator at 28-30°C with agitation (e.g., 150-200 rpm) for 7-14 days. The optimal fermentation time should be determined by monitoring the production of this compound using analytical techniques like HPLC.

Extraction of this compound

Following fermentation, the fungal biomass and culture broth are separated to extract the secondary metabolites.

Materials:

-

Fermentation culture

-

Filter paper or centrifugation equipment

-

Organic solvents (e.g., ethyl acetate, methanol)

-

Rotary evaporator

Procedure:

-

Biomass Separation: Separate the fungal mycelium from the culture broth by filtration or centrifugation.

-

Mycelial Extraction: The mycelial cake is extracted with a polar organic solvent such as methanol. This can be done by soaking the mycelia in the solvent and agitating for several hours. The process may be repeated to ensure complete extraction.

-

Broth Extraction: The culture filtrate is subjected to liquid-liquid extraction with a water-immiscible organic solvent like ethyl acetate. This is typically performed in a separatory funnel. The organic layers are combined.

-

Concentration: The solvent from both the mycelial and broth extracts is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Purification of this compound

The crude extract is a complex mixture of compounds and requires chromatographic purification to isolate this compound.

Materials:

-

Crude extract

-

Silica gel for column chromatography

-

Solvent systems for chromatography (e.g., hexane, ethyl acetate, methanol gradients)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

-

Fractions collector

Procedure:

-

Silica Gel Chromatography: The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column. The column is then eluted with a solvent gradient of increasing polarity (e.g., from 100% hexane to 100% ethyl acetate). Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

-

Preparative HPLC: Fractions enriched with this compound are pooled, concentrated, and further purified by preparative HPLC using a reverse-phase column (e.g., C18) and an appropriate mobile phase (e.g., a methanol-water gradient).

-

Purity Assessment: The purity of the isolated this compound is confirmed by analytical HPLC and spectroscopic methods.

Quantitative Data

Spectroscopic Data

Table 2: Key Spectroscopic Data for this compound

| Technique | Observed Features |

| ¹H NMR | Signals corresponding to aromatic, olefinic, and aliphatic protons of the dihydrobenzofuran and pentadienyl moieties. |

| ¹³C NMR | Resonances for aromatic, olefinic, and aliphatic carbons consistent with the this compound structure. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₁₃H₁₄O₃. |

Biological Activity

This compound exhibits a range of biological activities, most notably its antifungal and cytotoxic effects.

Table 3: Biological Activity of this compound

| Activity | Assay | Result | Reference |

| Antifungal | Chitin synthase inhibition (Coprinus cinereus) | Weak inhibition | [1][2] |

| Antifungal | Agar diffusion assay (Mucor miehei) | Morphological changes at 20 ng/disc | [1][2] |

| Antifungal | Disc diffusion assay | Inhibits the growth of 23 fungi at 50 µ g/disc | [3][4] |

| Cytotoxicity | Proliferation of HeLa S3 cells | IC₅₀ = 25 µg/ml | [1][2][3][4] |

| Cytotoxicity | Proliferation of L1210 cells | IC₅₀ = 25 µg/ml | [1][2][3][4] |

| Enzyme Inhibition | Chitin synthase | IC₅₀ = 300 µM | [3][4] |

Visualizations

Experimental Workflow

The overall process for the isolation of this compound from Aspergillus oryzae can be visualized as a sequential workflow.

Caption: Generalized workflow for the isolation of this compound.

Putative Biosynthetic Pathway

The precise biosynthetic pathway for this compound in Aspergillus oryzae has not been fully elucidated. However, based on the biosynthesis of other dihydrobenzofuran natural products in fungi, a putative pathway can be proposed. Fungal dihydrobenzofurans are often derived from polyketide precursors.

Caption: A hypothetical biosynthetic pathway for this compound.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of new antifungal agents. The information provided in this technical guide serves as a foundational resource for researchers in the field. Future research should focus on several key areas:

-

Elucidation of the Biosynthetic Pathway: Identifying the specific genes and enzymes involved in this compound biosynthesis in Aspergillus oryzae would enable metabolic engineering approaches to improve yields and generate novel analogs.

-

Comprehensive Biological Profiling: A broader screening of this compound against a panel of clinically relevant fungal pathogens is needed to fully assess its therapeutic potential. Minimum Inhibitory Concentration (MIC) values should be determined.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of this compound analogs and subsequent biological testing will be crucial for optimizing its antifungal activity and drug-like properties.

-

Mechanism of Action Studies: Further investigation into the precise molecular interactions of this compound with chitin synthase and other potential cellular targets will provide valuable insights for drug design.

By addressing these research gaps, the full potential of this compound as a lead compound for the development of new and effective antifungal therapies can be realized.

References

- 1. This compound, a novel antifungal metabolite from Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 3. glpbio.com [glpbio.com]

- 4. file.glpbio.com [file.glpbio.com]

- 5. journals.stmjournals.com [journals.stmjournals.com]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. The ancient koji mold (Aspergillus oryzae) as a modern biotechnological tool - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Asperfuran Biosynthetic Pathway and Gene Cluster Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperfuran, a dihydrobenzofuran derivative first isolated from Aspergillus oryzae, has attracted interest for its antifungal properties. Its biosynthesis is intricately linked to the production of the polyketide asperfuranone, a more extensively studied precursor produced by a cryptic gene cluster in Aspergillus nidulans. This technical guide provides a comprehensive overview of the asperfuranone biosynthetic pathway, the corresponding afo gene cluster, and the experimental methodologies used to elucidate them. While the precise enzymatic conversion of asperfuranone to this compound remains to be fully characterized, this document lays the foundational knowledge derived from the study of its immediate precursor, offering a critical resource for researchers aiming to harness this pathway for novel drug development and synthetic biology applications.

Asperfuranone Biosynthetic Gene Cluster (afo)

The biosynthesis of asperfuranone is governed by a contiguous set of genes, designated the afo cluster, identified in Aspergillus nidulans. This cluster is silent under standard laboratory conditions and its activation was initially achieved by placing a key transcriptional activator under the control of an inducible promoter.[1][2] Gene deletion studies have been instrumental in defining the boundaries of the cluster and assigning putative functions to the constituent genes.[1][3]

Table 1: Genes of the Asperfuranone (afo) Biosynthetic Cluster in A. nidulans

| Gene Designation | Locus ID | Proposed Function | Homology |

| afoA | AN1029.3 | Transcriptional activator | Citrinin biosynthesis transcriptional activator (CtnR) |

| afoB | AN1031.3 | Efflux pump | - |

| afoC | AN1032.3 | Oxidoreductase | Citrinin biosynthesis oxidoreductase |

| afoD | AN1033.3 | Salicylate hydroxylase-like monooxygenase | Salicylate hydroxylase |

| afoE | AN1034.3 | Non-reducing polyketide synthase (NR-PKS) | - |

| afoF | AN1035.3 | FAD/FMN-dependent oxygenase | - |

| afoG | AN1036.3 | Highly-reducing polyketide synthase (HR-PKS) | - |

Data compiled from Chiang et al., 2009.[1][3]

The Asperfuranone Biosynthetic Pathway

The proposed biosynthetic pathway for asperfuranone is a complex process involving two distinct polyketide synthases and several tailoring enzymes. The pathway is initiated by the coordinated action of a highly-reducing PKS (HR-PKS) and a non-reducing PKS (NR-PKS).

Proposed Biosynthetic Steps:

-

Side Chain Synthesis: The HR-PKS, AfoG , is responsible for synthesizing a 3,5-dimethyloctadienoyl side chain from one acetyl-CoA, three malonyl-CoA, and two S-adenosyl methionine (SAM) molecules.[1]

-

Polyketide Assembly: This side chain is then transferred to the NR-PKS, AfoE , which extends it with four molecules of malonyl-CoA and incorporates one methyl group from SAM to form the polyketide backbone.[1]

-

Intermediate Formation: The polyketide is released from AfoE and cyclizes to form the intermediate 2,4-dihydroxy-6-(5,7-dimethyl-2-oxo-trans-3-trans-5-nonadienyl)-3-methylbenzaldehyde. This intermediate has been isolated from an afoD deletion mutant.[1][3]

-

Furan Ring Formation: The enzyme AfoD , a putative salicylate hydroxylase-like monooxygenase, is proposed to hydroxylate the benzylic position of the side chain, leading to the formation of a five-membered hemiacetal which then dehydrates to form the furan ring.[1]

-

Final Tailoring Steps: The final steps are catalyzed by AfoF (an oxygenase) and AfoC (an oxidoreductase), which are thought to be responsible for the oxidation and reduction of the polyketide core to yield the final product, asperfuranone. The precise order of these last two steps has not been definitively established.[1]

Quantitative Data

Table 2: Asperfuranone Production in a Heterologous Host

| Host Strain | Expressed Genes | Product | Yield (mg/L) | Reference |

| A. nidulans | A. terreus afo cluster | Asperfuranone | 6.87 ± 0.85 | [4] |

| A. nidulans | Endogenous afo cluster (induced) | Asperfuranone | 5.63 ± 0.33 | [4] |

Regulation of the afo Gene Cluster

The expression of the afo gene cluster is tightly regulated. The pathway-specific transcription factor, AfoA , is essential for the activation of the entire cluster.[1] Interestingly, the afo cluster can also be activated through regulatory cross-talk. The transcription factor ScpR , from a distant silent nonribosomal peptide synthetase (NRPS) gene cluster, has been shown to induce the expression of afoA, thereby activating asperfuranone biosynthesis.[5] This highlights a complex regulatory network governing secondary metabolite production in Aspergillus.

Experimental Protocols

The elucidation of the asperfuranone biosynthetic pathway has relied on several key molecular biology techniques. Below are summaries of the methodologies for gene knockout via fusion PCR and protoplast transformation, which are fundamental for functional analysis of gene clusters in Aspergillus.

Gene Knockout using Fusion PCR

This technique is used to create a gene replacement cassette in vitro, which is then used to transform Aspergillus.

Methodology:

-

Primer Design: Design primers to amplify three fragments: the 5' flanking region of the target gene, the 3' flanking region of the target gene, and a selectable marker. The primers for the flanking regions should have "tails" that are complementary to the ends of the selectable marker fragment.

-

First Round of PCR: Perform three separate PCR reactions to amplify the 5' flank, the 3' flank, and the selectable marker.

-

Fusion PCR: Combine the three purified PCR products in a second PCR reaction. Use a set of "nested" primers that are internal to the outermost primers used in the first round to amplify a single, fused product.

-

Transformation: The resulting fusion PCR product, which consists of the selectable marker flanked by the homologous regions of the target gene, is used to transform Aspergillus protoplasts.

-

Selection and Screening: Transformants are selected on appropriate media, and successful gene replacement is confirmed by diagnostic PCR and Southern blotting.[6][7]

Protoplast Transformation of Aspergillus

This is a standard method for introducing foreign DNA into Aspergillus.

Methodology:

-

Spore Germination: Inoculate Aspergillus spores in liquid medium and incubate until germlings are formed.

-

Mycelial Harvest: Harvest the mycelia by filtration and wash with an osmotic stabilizer.

-

Protoplasting: Resuspend the mycelia in a solution containing cell wall-degrading enzymes (e.g., Glucanex, Lysing Enzymes) and an osmotic stabilizer. Incubate until protoplasts are released.

-

Protoplast Purification: Separate the protoplasts from mycelial debris by filtration and centrifugation.

-

Transformation: Mix the purified protoplasts with the transforming DNA (e.g., the fusion PCR product) and a solution of polyethylene glycol (PEG) to facilitate DNA uptake.

-

Plating and Regeneration: Plate the transformation mixture onto selective regeneration agar. The osmotic stabilizer in the medium allows the protoplasts to regenerate their cell walls and grow into colonies.

-

Screening: Screen the resulting colonies for the desired genetic modification.

Conclusion and Future Directions

The elucidation of the asperfuranone biosynthetic pathway in Aspergillus nidulans has provided a robust framework for understanding the production of this class of polyketides. The identification of the afo gene cluster and the characterization of its components have paved the way for further research into the biosynthesis of this compound and other related natural products.

Key areas for future investigation include:

-

Elucidation of the Asperfuranone-to-Asperfuran Conversion: Identifying the enzyme(s) and corresponding gene(s) responsible for the final conversion of asperfuranone to this compound is the most critical next step. This will likely involve comparative genomics between asperfuranone-producing and this compound-producing strains, followed by heterologous expression and in vitro enzymatic assays.

-

Characterization of the this compound Gene Cluster in A. oryzae: A detailed analysis of the homologous gene cluster in the native this compound producer, A. oryzae, will provide valuable insights into the evolution of this pathway and may reveal the missing enzymatic link.

-

Enzyme Kinetics and Mechanistic Studies: Detailed biochemical characterization of the afo cluster enzymes will provide a deeper understanding of their catalytic mechanisms and substrate specificities.

-

Metabolic Engineering for Enhanced Production: With the key biosynthetic genes identified, metabolic engineering strategies can be employed to increase the production of this compound or to generate novel derivatives with improved bioactivities.

This technical guide serves as a foundational resource for researchers in mycology, natural product chemistry, and drug discovery, providing the necessary background and methodological insights to explore and exploit the this compound biosynthetic pathway.

References

- 1. A gene cluster containing two fungal polyketide synthases encodes the biosynthetic pathway for a polyketide, asperfuranone, in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A gene cluster containing two fungal polyketide synthases encodes the biosynthetic pathway for a polyketide, asperfuranone, in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. An Efficient System for Heterologous Expression of Secondary Metabolite Genes in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of a Silent Fungal Polyketide Biosynthesis Pathway through Regulatory Cross Talk with a Cryptic Nonribosomal Peptide Synthetase Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fusion PCR and gene targeting in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fusion PCR and gene targeting in Aspergillus nidulans | Springer Nature Experiments [experiments.springernature.com]

Chemical structure and properties of Asperfuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asperfuran is a naturally occurring dihydrobenzofuran derivative isolated from the fungus Aspergillus oryzae.[1][2] It has garnered interest within the scientific community due to its documented antifungal and cytotoxic activities.[1][2] This technical guide provides a thorough examination of the chemical structure, physicochemical properties, and biological activities of this compound. It includes available quantitative data, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and experimental workflows to support further research and drug development efforts. While this compound shows promise, this guide also highlights areas where further research is needed to fully elucidate its therapeutic potential.

Chemical Structure and Physicochemical Properties

This compound is characterized by a dihydrobenzofuran core substituted with a pentadienyl side chain and two hydroxyl groups on the aromatic ring.

Chemical Structure:

(2R)-2-[(1E,3E)-penta-1,3-dienyl]-2,3-dihydro-1-benzofuran-5,7-diol

Physicochemical Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄O₃ | PubChem[3] |

| Molecular Weight | 218.25 g/mol | PubChem[3] |

| IUPAC Name | (2R)-2-[(1E,3E)-penta-1,3-dienyl]-2,3-dihydro-1-benzofuran-5,7-diol | PubChem[3] |

| Computed logP | 2.8 | PubChem[3] |

| Solubility | Soluble in DMSO | Cayman Chemical |

| λmax | 229 nm | Cayman Chemical |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound, including 1H NMR, 13C NMR, and IR spectra, are not available in the reviewed literature. This lack of foundational data presents a challenge for unambiguous identification and characterization.

Mass Spectrometry: Experimental LC-MS data for this compound is available, providing information on its mass-to-charge ratio and fragmentation pattern.

-

Precursor m/z: 219.101 ([M+H]⁺)[3]

-

Major Fragments (m/z): 139.038879, 111.043686, 121.039604, 145.068268, 163.041550[3]

Biological Activity and Mechanism of Action

This compound exhibits both antifungal and cytotoxic properties. Its primary mechanism of antifungal action is the inhibition of chitin synthase, a crucial enzyme for the synthesis of the fungal cell wall.[1][2]

Antifungal Activity

This compound has demonstrated inhibitory effects against a range of fungi. In agar diffusion assays, it induced morphological changes in Mucor miehei at concentrations as low as 20 ng/disc.[1][2]

Cytotoxic Activity

This compound has shown weak cytotoxicity against mammalian cell lines. The IC₅₀ values for HeLa S3 and L1210 cells were both determined to be 25 µg/mL.[1][2]

Mechanism of Action: Chitin Synthase Inhibition

The antifungal activity of this compound is attributed to its ability to inhibit chitin synthase. The IC₅₀ value for the inhibition of chitin synthase from Coprinus cinereus was reported to be 300 µM. This inhibition disrupts the synthesis of chitin, a vital component of the fungal cell wall, leading to compromised cell integrity and ultimately, fungal cell death. The inhibition was reportedly abolished by the addition of egg lecithin, suggesting a potential interaction with membrane components.[1][2]

The precise signaling cascade initiated by this compound's inhibition of chitin synthase is not fully elucidated. However, it is known that disruption of cell wall integrity in fungi typically activates a compensatory mechanism known as the Cell Wall Integrity (CWI) pathway. A generalized representation of this pathway is provided below.

Biosynthesis

The complete biosynthetic pathway of this compound has not been fully elucidated. However, studies on the closely related compound, asperfuranone, in Aspergillus nidulans suggest a polyketide synthase (PKS) pathway is involved.[4] It is hypothesized that this compound biosynthesis likely follows a similar route, involving the condensation of polyketide precursors to form the core benzofuran structure.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize the biological activity of this compound.

Chitin Synthase Inhibition Assay

This protocol is a generalized method for measuring the inhibition of chitin synthase activity.

Materials:

-

Fungal strain for enzyme preparation (e.g., Coprinus cinereus)

-

Liquid growth medium (e.g., Potato Dextrose Broth)

-

Tris-HCl buffer (50 mM, pH 7.5)

-

MgCl₂

-

N-acetyl-D-glucosamine (GlcNAc)

-

UDP-N-acetylglucosamine (UDP-[³H]GlcNAc or unlabeled)

-

This compound (dissolved in DMSO)

-

Trichloroacetic acid (TCA), 10%

-

Glass fiber filters

-

Scintillation fluid and counter (if using radiolabeled substrate)

Procedure:

-

Enzyme Preparation:

-

Culture the fungal strain in liquid medium until sufficient mycelia are produced.

-

Harvest mycelia by filtration or centrifugation.

-

Wash the mycelia with Tris-HCl buffer.

-

Homogenize the mycelia in buffer containing protease inhibitors.

-

Centrifuge the homogenate to obtain a microsomal fraction containing the chitin synthase enzyme.

-

-

Inhibition Assay:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, GlcNAc, and various concentrations of this compound.

-

Add the enzyme preparation to the reaction mixture and pre-incubate for 10 minutes at 30°C.

-

Initiate the reaction by adding UDP-N-acetylglucosamine.

-

Incubate the reaction at 30°C for 60 minutes.

-

-

Quantification:

-

Stop the reaction by adding cold 10% TCA.

-

Filter the reaction mixture through glass fiber filters to capture the insoluble chitin product.

-

Wash the filters with TCA and ethanol.

-

If using a radiolabeled substrate, place the filters in scintillation vials with scintillation fluid and measure radioactivity.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

-

Antifungal Agar Diffusion Assay

This is a standard method to assess the antifungal activity of a compound.

Materials:

-

Fungal strain (e.g., Mucor miehei)

-

Agar medium (e.g., Potato Dextrose Agar)

-

Sterile petri dishes

-

Sterile paper discs (6 mm diameter)

-

This compound solution at various concentrations

-

Solvent control (e.g., DMSO)

-

Positive control antifungal agent

Procedure:

-

Plate Preparation:

-

Prepare a fungal inoculum and spread it evenly over the surface of the agar plates.

-

-

Disc Application:

-

Impregnate sterile paper discs with a known volume of the this compound solution at different concentrations.

-

Place the discs on the surface of the inoculated agar plates.

-

Include a solvent control disc and a positive control disc.

-

-

Incubation:

-

Incubate the plates at an appropriate temperature for the fungal strain (e.g., 25-30°C) for 24-48 hours.

-

-

Measurement:

-

Measure the diameter of the zone of inhibition (clear zone where fungal growth is inhibited) around each disc.

-

Observe any morphological changes in the fungus at the edge of the inhibition zone.

-

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Materials:

-

Mammalian cell lines (e.g., HeLa S3, L1210)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

This compound at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound and a vehicle control (DMSO).

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

-

Solubilization:

-

Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value.

-

Structure-Activity Relationship (SAR)

Currently, there is a lack of published studies on the synthesis and biological evaluation of a series of this compound derivatives. Therefore, a detailed structure-activity relationship for this compound has not been established. Research in this area would be valuable to identify the key structural motifs responsible for its antifungal and cytotoxic activities and to potentially develop more potent and selective analogs. General studies on other benzofuran derivatives have shown that modifications to the benzofuran core and its substituents can significantly impact antifungal efficacy.[2]

Conclusion and Future Directions

This compound is a fungal metabolite with demonstrated, albeit weak, antifungal and cytotoxic activities. Its mechanism of action through the inhibition of chitin synthase makes it an interesting lead compound for the development of novel antifungal agents. However, a significant lack of fundamental data, including detailed physicochemical properties and comprehensive spectroscopic characterization, hinders its full potential.

Future research should focus on:

-

Complete Physicochemical and Spectroscopic Characterization: Obtaining experimental data for melting point, pKa, solubility, and detailed NMR and IR spectra is crucial.

-

Elucidation of the Biosynthetic Pathway: Identifying the specific genes and enzymes involved in this compound biosynthesis could enable synthetic biology approaches for improved production.

-

Detailed Mechanism of Action Studies: Investigating the specific binding mode of this compound to chitin synthase and the downstream effects on the CWI pathway will provide a more complete understanding of its antifungal activity.

-

Synthesis and SAR Studies of Derivatives: A medicinal chemistry campaign to synthesize and evaluate this compound analogs is essential to improve potency and selectivity and to establish a clear structure-activity relationship.

Addressing these knowledge gaps will be critical in determining the true therapeutic potential of this compound and its derivatives.

References

Investigating the Primary Cellular Targets of Asperfuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asperfuran, a dihydrobenzofuran derivative isolated from Aspergillus oryzae, has demonstrated notable antifungal properties. Its analogue, Asperfuranone, derived from Aspergillus nidulans, exhibits significant anti-proliferative and pro-apoptotic effects in human cancer cells. This technical guide provides a comprehensive overview of the current understanding of the cellular targets and mechanisms of action of these related compounds. While the direct molecular targets of this compound are still under investigation, this document details the established effects of Asperfuranone on key signaling pathways and cellular processes. Furthermore, it outlines detailed experimental protocols for assays crucial to identifying and characterizing the cellular targets of this compound and similar natural products. This guide is intended to serve as a resource for researchers in mycology, oncology, and drug discovery, facilitating further investigation into the therapeutic potential of the this compound family of compounds.

Introduction

Fungal secondary metabolites are a rich source of bioactive compounds with diverse therapeutic applications. This compound, a novel antifungal metabolite from Aspergillus oryzae, and its related compound Asperfuranone, have emerged as molecules of interest due to their biological activities.[1][2] this compound has been shown to weakly inhibit chitin synthase, a key enzyme in the fungal cell wall biosynthesis, while Asperfuranone demonstrates potent anticancer activity against human non-small cell lung cancer cells.[1][2][3] Understanding the precise cellular targets and the signaling pathways modulated by these compounds is critical for their development as potential therapeutic agents.

This guide summarizes the known quantitative data on the biological effects of this compound and Asperfuranone, provides detailed experimental methodologies for key assays, and presents visual representations of the implicated signaling pathways and experimental workflows to aid in the design and execution of further research.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and Asperfuranone.

Table 1: Cytotoxicity Data for this compound and Asperfuranone

| Compound | Cell Line | Assay Type | Endpoint | Value | Reference(s) |

| This compound | HeLa S3, L1210 | Cytotoxicity | IC50 | 25 µg/mL | [1][2] |

| Asperfuranone | A549 | Proliferation | IC50 | 15.3 µM | [3] |

Table 2: Effect of Asperfuranone on Cell Cycle Distribution in A549 Cells

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference(s) |

| Control | 30.7 | - | - | [3] |

| 15 µM Asperfuranone | 52.6 | - | - | [3] |

| 20 µM Asperfuranone | 72.3 | - | - | [3] |

Table 3: Effect of Asperfuranone on Protein Expression in A549 Cells

| Protein | Treatment Concentration | Time Point | Fold Induction (vs. Control) | Reference(s) |

| p53 | 15 µM, 20 µM | 12 hr (peak) | Dose-dependent increase | [3] |

| p21Waf1/Cip1 | 15 µM, 20 µM | 24 hr | Dose-dependent increase | [3] |

| Fas/APO-1 | 15 µM, 20 µM | 24 hr | Dose-dependent increase | [3] |

| Fas Ligand (sFasL & mFasL) | 15 µM, 20 µM | 24 hr | Dose-dependent increase | [3] |

Known Cellular Targets and Mechanisms of Action

This compound: Targeting the Fungal Cell Wall

The primary reported cellular effect of this compound is the weak inhibition of chitin synthase.[1][2] Chitin is a crucial polysaccharide for the integrity of the fungal cell wall, making its synthesis an attractive target for antifungal drugs. The inhibition of chitin synthase disrupts cell wall formation, leading to osmotic instability and fungal cell death. However, detailed kinetic data, such as the inhibition constant (Ki) and the specific mode of inhibition (e.g., competitive, non-competitive), for this compound's interaction with chitin synthase have not been fully elucidated.

Asperfuranone: Induction of Apoptosis and Cell Cycle Arrest in Cancer Cells

Asperfuranone has been shown to inhibit the proliferation of human non-small cell lung cancer A549 cells through a multi-faceted mechanism involving cell cycle arrest and apoptosis.[1][3]

-

Cell Cycle Arrest: Asperfuranone induces a significant arrest of A549 cells in the G0/G1 phase of the cell cycle.[3] This arrest is mediated by the upregulation of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21Waf1/Cip1.[3]

-

Induction of Apoptosis: Asperfuranone triggers programmed cell death in A549 cells via the extrinsic apoptosis pathway.[3] This is achieved through the increased expression of the Fas receptor (also known as APO-1 or CD95) and its ligand (FasL).[1][3] The engagement of FasL with its receptor initiates a signaling cascade that culminates in the activation of caspases and subsequent apoptosis.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Asperfuranone-Induced Apoptosis in A549 Cells

Caption: Asperfuranone-induced signaling pathway in A549 cells.

Experimental Workflow for Target Identification using Affinity Chromatography

Caption: Workflow for identifying this compound's cellular targets.

Detailed Experimental Protocols

Chitin Synthase Activity Assay (Non-Radioactive)

This protocol is adapted from established methods for measuring chitin synthase activity.[4][5][6]

Materials:

-

96-well microtiter plates

-

Wheat Germ Agglutinin (WGA) solution (50 µg/mL in deionized water)

-

Bovine Serum Albumin (BSA) blocking buffer (2% w/v in 50 mM Tris-HCl, pH 7.5)

-

Fungal cell lysate (source of chitin synthase)

-

Trypsin solution (for zymogen activation)

-

Soybean trypsin inhibitor

-

Reaction mixture: 50 mM Tris-HCl (pH 7.5), 20 mM N-acetylglucosamine (GlcNAc), 1 mM UDP-N-acetylglucosamine (UDP-GlcNAc), 10 mM MgCl2

-

This compound stock solution (in DMSO)

-

Washing buffer (e.g., PBS with 0.05% Tween-20)

-

HRP-conjugated WGA

-

TMB substrate solution

-

Stop solution (e.g., 2N H2SO4)

-

Microplate reader

Procedure:

-

Plate Coating: Add 100 µL of WGA solution to each well of a 96-well plate and incubate overnight at 4°C.

-

Washing: Discard the WGA solution and wash the wells three times with 200 µL of washing buffer.

-

Blocking: Add 200 µL of BSA blocking buffer to each well and incubate for 1-2 hours at room temperature. Wash three times as in step 2.

-

Enzyme Preparation: Prepare the fungal cell lysate. If the chitin synthase is in a zymogenic form, activate it by incubating with trypsin, followed by the addition of soybean trypsin inhibitor to stop the reaction.

-

Inhibition Reaction: Add 50 µL of the enzyme preparation to each well. Add 2 µL of various concentrations of this compound (or DMSO as a control).

-

Enzyme Reaction: Initiate the reaction by adding 50 µL of the reaction mixture to each well.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for 1-3 hours.

-

Washing: Discard the reaction mixture and wash the wells five times with washing buffer to remove unbound reagents.

-

Detection: Add 100 µL of HRP-conjugated WGA to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the wells five times with washing buffer.

-

Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark until a blue color develops.

-

Stopping the Reaction: Add 50 µL of stop solution to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is based on standard procedures for cell cycle analysis using propidium iodide (PI) staining.[7][8][9]

Materials:

-

A549 cells (or other cell line of interest)

-

Complete cell culture medium

-

Asperfuranone stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed A549 cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of Asperfuranone (and a DMSO vehicle control) for the desired time period (e.g., 24-48 hours).

-

Cell Harvesting: Aspirate the medium and wash the cells with PBS. Detach the cells using trypsin-EDTA.

-

Cell Collection: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Washing: Pellet the fixed cells by centrifugation and wash once with PBS.

-

RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.

-

PI Staining: Add 500 µL of PI staining solution to the cell suspension. Incubate in the dark at room temperature for 15-30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.

-

Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Affinity Chromatography for Target Identification

This is a generalized protocol for identifying protein targets of a small molecule like this compound using affinity chromatography.[1][3][4]

Materials:

-

This compound (or a derivatized analogue with a linker for immobilization)

-

Activated chromatography resin (e.g., NHS-activated agarose)

-

Coupling buffer (e.g., 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3)

-

Blocking buffer (e.g., 1 M ethanolamine, pH 8.0)

-

Cell lysate from the organism of interest

-

Binding/Wash buffer (e.g., PBS, pH 7.4)

-

Elution buffer (e.g., high concentration of free this compound in binding buffer, or a buffer with altered pH or ionic strength)

-

SDS-PAGE reagents

-

Mass spectrometer for protein identification

Procedure:

-

Ligand Immobilization: Covalently couple this compound to the activated resin according to the manufacturer's instructions.

-

Blocking: Block any remaining active sites on the resin using the blocking buffer.

-

Column Packing and Equilibration: Pack the this compound-coupled resin into a chromatography column and equilibrate with binding/wash buffer.

-

Sample Loading: Apply the cell lysate to the column and allow it to flow through. Collect the flow-through.

-

Washing: Wash the column extensively with binding/wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins using the elution buffer. Collect fractions.

-

Analysis of Eluted Proteins:

-

Run the eluted fractions on an SDS-PAGE gel and visualize the protein bands (e.g., with Coomassie or silver staining).

-

Excise the protein bands of interest from the gel.

-

Identify the proteins using mass spectrometry (e.g., LC-MS/MS).

-

-

Control Experiment: Perform a parallel experiment with a control resin (without coupled this compound) to identify and subtract non-specifically binding proteins.

Future Directions

The elucidation of the primary cellular targets of this compound remains a key area for future research. The experimental protocols outlined in this guide provide a roadmap for these investigations. Key future research directions include:

-

Quantitative Analysis of Chitin Synthase Inhibition: Determining the Ki and the mode of inhibition of this compound on purified chitin synthase from various fungal species.

-

Target Identification using Unbiased Approaches: Employing affinity chromatography, pull-down assays coupled with mass spectrometry, or chemical proteomics approaches to identify the direct binding partners of this compound in fungal and mammalian cells.

-

Mechanism of Action in Other Fungal Species: Investigating the antifungal spectrum of this compound and elucidating its mechanism of action in other pathogenic fungi.

-

Structure-Activity Relationship Studies: Synthesizing and testing analogues of this compound and Asperfuranone to identify key structural features responsible for their biological activities and to develop more potent and selective compounds.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound and its derivatives in animal models of fungal infections and cancer.

Conclusion

This compound and Asperfuranone represent promising natural products with distinct biological activities. While Asperfuranone's anticancer effects are beginning to be understood at the molecular level, the primary cellular targets of this compound are yet to be definitively identified. This technical guide provides a consolidated resource of the current knowledge and detailed methodologies to facilitate further research into this intriguing class of compounds. A deeper understanding of their mechanisms of action will be crucial for harnessing their full therapeutic potential.

References

- 1. conductscience.com [conductscience.com]

- 2. Antibody Purification Via Affinity Membrane Chromatography Method Utilizing Nucleotide Binding Site Targeting With A Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. med.unc.edu [med.unc.edu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. biosynth.com [biosynth.com]

- 7. uniprot.org [uniprot.org]

- 8. Chitin Biosynthesis in Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pull-Down Assay-2 - Creative Proteomics [creative-proteomics.com]

Asperfuran: A Dihydrobenzofuran Secondary Metabolite from Aspergillus

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Asperfuran is a dihydrobenzofuran derivative produced by certain species of the genus Aspergillus, notably Aspergillus oryzae. As a secondary metabolite, it is not essential for the primary growth of the fungus but is thought to play a role in ecological interactions. This technical guide provides a comprehensive overview of this compound, focusing on its biological activities, biosynthesis, and the regulatory networks that control its production. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to serve as a resource for researchers in mycology, natural product chemistry, and drug development.

Introduction

Fungi of the genus Aspergillus are prolific producers of a diverse array of secondary metabolites, which are small organic molecules not directly involved in the normal growth, development, or reproduction of the organism. These compounds, however, often exhibit potent biological activities and are of significant interest for their potential applications in medicine and agriculture. This compound, a novel antifungal dihydrobenzofuran derivative first isolated from Aspergillus oryzae, is one such metabolite.[1] This guide delves into the current understanding of this compound's role as a secondary metabolite, providing technical details for researchers and professionals in related fields.

Biological Activity of this compound

This compound has been primarily characterized by its antifungal properties. Early studies demonstrated its ability to induce morphological changes in the fungus Mucor miehei at very low concentrations.[1] Additionally, it exhibits weak inhibitory activity against chitin synthase, a key enzyme in fungal cell wall biosynthesis.[1]

Antifungal Activity

The primary reported antifungal effect of this compound is the induction of morphological abnormalities in Mucor miehei at a concentration of 20 ng per disc in agar diffusion assays.[1] While this indicates a potent biological effect, comprehensive data on its minimum inhibitory concentrations (MICs) against a broader range of pathogenic fungi are not extensively available in the current literature.

Cytotoxicity

This compound has been shown to exhibit weak cytotoxicity against mammalian cell lines. The IC50 value, the concentration at which 50% of cell growth is inhibited, has been determined for two cell lines.

| Cell Line | IC50 (µg/mL) | Reference |

| HeLa S3 | 25 | [1] |

| L1210 | 25 | [1] |

Biosynthesis of this compound

The precise biosynthetic pathway of this compound in Aspergillus oryzae has not been fully elucidated. However, significant insights can be drawn from the well-characterized biosynthesis of a structurally related compound, asperfuranone, in Aspergillus nidulans. The asperfuranone biosynthetic gene cluster contains two polyketide synthases (PKSs): a highly reducing PKS (HR-PKS) and a non-reducing PKS (NR-PKS). This suggests that the biosynthesis of the polyketide backbone of this compound likely involves a similar enzymatic machinery.

The proposed biosynthetic pathway for asperfuranone provides a model for the initial steps of this compound biosynthesis. It is hypothesized that a similar pathway is present in Aspergillus oryzae for the production of this compound.

Regulation of this compound Production

The production of secondary metabolites in Aspergillus is tightly regulated by a complex network of genes and signaling pathways. This regulation occurs at multiple levels, from global regulators that affect multiple secondary metabolite clusters to pathway-specific transcription factors.

Global Regulators: LaeA and the Velvet Complex

Key global regulators in Aspergillus include the methyltransferase LaeA and the components of the velvet complex, such as VeA. These proteins often form a multimeric complex that controls the expression of numerous secondary metabolite gene clusters in response to environmental cues, particularly light.[2][3] Deletion of laeA or veA in various Aspergillus species has been shown to drastically reduce the production of a wide range of secondary metabolites.[4][5]

Signaling Pathways

Mitogen-activated protein kinase (MAPK) signaling cascades are crucial for fungi to respond to environmental stresses and to regulate developmental processes, including secondary metabolism. In Aspergillus, several MAPK pathways have been identified, including the cell wall integrity (CWI) pathway, the high-osmolarity glycerol (HOG) pathway, and a pathway homologous to the yeast pheromone response pathway.[6][7]

The Fus3/Kss1-type MAPK pathway, for instance, has been shown to control development and secondary metabolism in Aspergillus nidulans. The MAPK AnFus3 can phosphorylate VeA, providing a direct link between MAPK signaling and the velvet regulatory complex.[6] This suggests a model where environmental signals are transduced through a MAPK cascade, leading to the phosphorylation of VeA, which in turn modulates the activity of the LaeA/velvet complex to control the expression of secondary metabolite gene clusters, including that of this compound.

Experimental Protocols

Fungal Culture and Metabolite Extraction

Aspergillus species for this compound production are typically grown in liquid or on solid agar media. A general protocol for the extraction of secondary metabolites is as follows:

-

Cultivation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with spores of the Aspergillus strain and incubate for 7-14 days with shaking.

-

Harvesting: Separate the mycelium from the culture broth by filtration.

-

Extraction: The culture filtrate is extracted with an equal volume of an organic solvent such as ethyl acetate. The mycelium can also be extracted separately after homogenization, often with a more polar solvent like methanol.

-

Concentration: The organic solvent extract is concentrated under reduced pressure to yield a crude extract.

Purification of this compound

Purification of this compound from the crude extract is typically achieved through chromatographic techniques.

-

Initial Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents of increasing polarity (e.g., a hexane-ethyl acetate gradient).

-

Further Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) and bioassay, are pooled and subjected to further purification. This may involve preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable solvent system (e.g., a methanol-water gradient).[8]

Structural Characterization

The structure of purified this compound is elucidated using a combination of spectroscopic methods.

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique is used to determine the purity and molecular weight of the compound.[9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are performed to determine the chemical structure of the molecule.[9][10][11]

Conclusion and Future Perspectives

This compound represents an intriguing secondary metabolite from Aspergillus with demonstrated antifungal activity. While initial studies have laid the groundwork for understanding its biological effects, significant gaps in our knowledge remain. Future research should focus on a more comprehensive evaluation of its antifungal spectrum through the determination of MIC values against a panel of clinically relevant fungal pathogens. Elucidation of the complete biosynthetic pathway in Aspergillus oryzae and the specific signaling cascades that regulate its production will not only enhance our fundamental understanding of secondary metabolism in this important fungal genus but also open avenues for the biotechnological production of this compound and its derivatives for potential therapeutic applications. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for these future investigations.

References

- 1. This compound, a novel antifungal metabolite from Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LaeA control of velvet family regulatory proteins for light-dependent development and fungal cell-type specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Requirement of LaeA, VeA, and VelB on Asexual Development, Ochratoxin A Biosynthesis, and Fungal Virulence in Aspergillus ochraceus [frontiersin.org]

- 5. The MpkA MAP kinase module regulates cell wall integrity signaling and pyomelanin formation in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Aspergillus nidulans MAPK module AnSte11-Ste50-Ste7-Fus3 controls development and secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Aspergillus fumigatus Phosphoproteome Reveals Roles of High-Osmolarity Glycerol Mitogen-Activated Protein Kinases in Promoting Cell Wall Damage and Caspofungin Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. HPLC, NMR Based Characterization, Antioxidant and Anticancer Activities of Chemical Constituents from Therapeutically Active Fungal Endophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. HPLC, NMR Based Characterization, Antioxidant and Anticancer Activities of Chemical Constituents from Therapeutically Active Fungal Endophytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Screening of Asperfuran's Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperfuran is a naturally occurring dihydrobenzofuran derivative first isolated from the fungus Aspergillus oryzae.[1] Structurally, it belongs to a class of compounds known for a variety of biological activities. This technical guide provides a comprehensive overview of the initial screening of this compound's biological activities, presenting available quantitative data, detailed experimental protocols for key assays, and a visualization of the implicated biological pathways. Due to the limited specific data on this compound across a wide range of assays, this guide also includes contextual data from related fungal dihydrobenzofuran derivatives to illustrate the potential biological scope of this class of molecules.

Quantitative Biological Activity Data

The following tables summarize the known quantitative data for the biological activities of this compound and related fungal dihydrobenzofuran derivatives.

Table 1: Antifungal and Cytotoxic Activity of this compound

| Activity | Test Organism/Cell Line | Parameter | Value | Reference |

| Antifungal | Mucor miehei | Morphological Changes | 20 ng/disc | [1] |

| Cytotoxicity | HeLa S3 | IC50 | 25 µg/mL | [1] |

| Cytotoxicity | L1210 | IC50 | 25 µg/mL | [1] |

Table 2: Biological Activities of Related Fungal Dihydrobenzofuran Derivatives

| Compound Class | Activity | Test Organism/Cell Line | Parameter | Value | Reference |

| Dihydrobenzofuran Neolignans | Antifungal | Trichophyton mentagrophytes | MIC | 1000 µg/mL | |

| Aza-benzofurans | Antibacterial | Salmonella typhimurium | MIC | 12.5 µg/mL | [2] |

| Aza-benzofurans | Antibacterial | Staphylococcus aureus | MIC | 12.5 µg/mL | [2] |

| Aza-benzofurans | Anti-inflammatory | RAW 264.7 | IC50 (NO inhibition) | 16.5 - 17.3 µM | [3] |

| Fluorinated Dihydrobenzofurans | Anti-inflammatory | Macrophages | IC50 (PGE2 inhibition) | 1.48 - 1.92 µM | [4] |

| Fluorinated Dihydrobenzofurans | Anti-inflammatory | Macrophages | IC50 (IL-6 inhibition) | 1.23 - 9.04 µM | [4] |

| Fluorinated Dihydrobenzofurans | Anti-inflammatory | Macrophages | IC50 (NO inhibition) | 2.4 - 5.2 µM | [5] |

Experimental Protocols

Detailed methodologies for the initial screening of biological activities are crucial for reproducibility and comparison of results.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against fungi.

a. Inoculum Preparation:

-

Fungal cultures are grown on a suitable agar medium (e.g., Potato Dextrose Agar) at an appropriate temperature and duration to obtain sporulating cultures.

-

Spores are harvested by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).

-

The spore suspension is collected, and the concentration is adjusted to a final concentration of 1 x 10^4 to 5 x 10^4 spores/mL in RPMI-1640 medium.

b. Assay Procedure:

-

The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using RPMI-1640 medium.

-

100 µL of the fungal inoculum is added to each well.

-

The plate is incubated at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth. A positive control (a known antifungal agent) and a negative control (medium with solvent) are included.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

a. Cell Culture and Seeding:

-

Human cancer cell lines (e.g., HeLa S3, L1210) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

b. Assay Procedure:

-

The test compound is dissolved in a suitable solvent and serially diluted in the culture medium.

-

The medium from the seeded wells is replaced with the medium containing different concentrations of the test compound.

-

The plates are incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Antibacterial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to qualitatively assess the antibacterial activity of a compound.

a. Inoculum Preparation:

-

Bacterial strains are grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a turbidity equivalent to the 0.5 McFarland standard.

b. Assay Procedure:

-

The standardized bacterial inoculum is uniformly spread onto the surface of a Mueller-Hinton Agar plate using a sterile cotton swab.[6]

-

Wells of 6-8 mm in diameter are punched into the agar using a sterile cork borer.[7]

-

A specific volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent) is added to each well.[7]

-

The plates are incubated at 37°C for 18-24 hours.[8]

-

The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

a. Cell Culture and Seeding:

-

RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS.

-

Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

b. Assay Procedure:

-

Cells are pre-treated with various concentrations of the test compound for 1 hour.

-

LPS (1 µg/mL) is then added to the wells to stimulate NO production, and the plate is incubated for 24 hours.

-

After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).[9][10]

-

The absorbance is measured at 540 nm.

-

The percentage of NO inhibition is calculated, and the IC50 value is determined.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).

a. Assay Procedure:

-

A solution of DPPH in methanol (e.g., 0.1 mM) is prepared.[11]

-

Various concentrations of the test compound are added to the DPPH solution in a 96-well plate.[11]

-

The mixture is incubated in the dark at room temperature for 30 minutes.[11]

-

The absorbance is measured at 517 nm.[12]

-

The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration that scavenges 50% of the DPPH radicals) is determined.[11]

Signaling Pathways and Mechanisms of Action

This compound has been reported to be a weak inhibitor of chitin synthase.[1] Chitin is a crucial component of the fungal cell wall, and its synthesis is a key target for antifungal drugs. Inhibition of chitin synthase disrupts the cell wall integrity, leading to osmotic instability and fungal cell death.

The inhibition of chitin synthase can trigger the Cell Wall Integrity (CWI) signaling pathway, a compensatory mechanism that fungi activate in response to cell wall stress.

Figure 1: Postulated signaling pathway activated in response to chitin synthase inhibition by this compound.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for key biological activity screening assays.

Figure 2: General workflow for broth microdilution antifungal susceptibility testing.

Figure 3: General workflow for the MTT cytotoxicity assay.

Conclusion

The initial screening of this compound reveals a compound with modest antifungal and cytotoxic activities. Its mechanism of action appears to involve the inhibition of chitin synthase, a validated antifungal target. While the currently available data for this compound is limited, the broader family of fungal dihydrobenzofurans exhibits a range of interesting biological activities, including more potent antifungal, antibacterial, and anti-inflammatory effects. Further comprehensive screening of this compound against a wider panel of microbial strains and cell lines is warranted to fully elucidate its therapeutic potential. The detailed protocols and workflows provided in this guide offer a framework for such future investigations. Moreover, exploring the modulation of the Cell Wall Integrity pathway by this compound could provide deeper insights into its mechanism of action and potential for synergistic combination with other antifungal agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemistnotes.com [chemistnotes.com]

- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hereditybio.in [hereditybio.in]

- 9. Determination of polyphenols and free radical scavenging activity of Tephrosia purpurea linn leaves (Leguminosae) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rjptonline.org [rjptonline.org]

- 11. acmeresearchlabs.in [acmeresearchlabs.in]

- 12. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

Unraveling the Cytotoxic Mechanisms of Asperfuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxic effects of Asperfuran and its derivative, Asperfuranone, on various cell lines. The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways to facilitate further research and drug development efforts in oncology.

Quantitative Analysis of Cytotoxicity

The cytotoxic potential of this compound and Asperfuranone has been evaluated across a limited number of cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

| Compound | Cell Line | Cell Type | IC50 Value | Citation |

| This compound | HeLa S3 | Human Cervical Cancer | 25 µg/mL | [1][2] |

| This compound | L1210 | Murine Leukemia | 25 µg/mL | [1][2] |

| Asperfuranone | A549 | Human Non-Small Cell Lung Cancer | 15.3 µM | [3] |

Impact on Cell Cycle Progression

Asperfuranone has been shown to induce cell cycle arrest in human non-small cell lung cancer A549 cells. Treatment with Asperfuranone leads to a dose-dependent accumulation of cells in the G0/G1 phase of the cell cycle, thereby inhibiting cell proliferation.[3]

| Treatment | Concentration | % of Cells in G0/G1 Phase | Citation |

| Control (0.1% DMSO) | - | 30.7% | [3] |

| Asperfuranone | 15 µM | 52.6% | [3] |

| Asperfuranone | 20 µM | 72.3% | [3] |

Induction of Apoptosis

The cytotoxic effects of Asperfuranone in A549 cells are mediated through the induction of apoptosis, or programmed cell death. A significant increase in the percentage of apoptotic cells was observed following treatment with Asperfuranone.[3]

| Treatment | Concentration | Time | % of Apoptotic Cells (TUNEL Assay) | Citation |

| Asperfuranone | 20 µM | 48 hr | 36.33% | [3] |

Experimental Protocols

This section details the key experimental methodologies employed in the cited studies to evaluate the cytotoxic effects of this compound and Asperfuranone.

Cell Culture and Treatment

-

Cell Lines: A549 (human non-small cell lung cancer), HeLa S3 (human cervical cancer), and L1210 (murine leukemia) cells were used in the referenced studies.

-

Culture Conditions: Cells were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere with 5% CO2 at 37°C.

-

Compound Preparation: this compound and Asperfuranone were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which were then diluted to the desired concentrations in the culture medium for experiments. The final DMSO concentration in the culture medium was typically kept below 0.1%.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or Asperfuranone) and a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours. The mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring, yielding purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The IC50 value is determined from a dose-response curve by plotting the percentage of cell viability against the compound concentration.[3]

Cell Cycle Analysis

Cell cycle distribution is analyzed using flow cytometry after staining the cells with a fluorescent DNA-binding dye like propidium iodide (PI).

-

Cell Seeding and Treatment: Plate the cells in 60-mm dishes and treat them with the test compound or vehicle control for the desired time (e.g., 24 hours).[3]

-

Cell Harvesting and Fixation: Collect the cells by trypsinization and fix them in cold 70% ethanol.[3]

-

Staining: Wash the fixed cells with phosphate-buffered saline (PBS) and resuspend them in a staining solution containing PI and RNase. Incubate in the dark at room temperature.[3]

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the PI-stained cells is directly proportional to the amount of DNA.

-

Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified using appropriate software.

Apoptosis Assay (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

-

Cell Treatment: Treat cells with the test compound as described for other assays.

-

Cell Fixation and Permeabilization: Fix the cells and permeabilize them to allow the labeling enzyme to access the nuclear DNA.

-

TUNEL Reaction: Incubate the cells with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

Detection: Analyze the fluorescently labeled cells by flow cytometry or fluorescence microscopy.[3]

-

Quantification: Quantify the percentage of TUNEL-positive (apoptotic) cells.[3]

Signaling Pathways and Experimental Workflow

Asperfuranone-Induced Apoptotic Signaling Pathway

Asperfuranone is suggested to induce apoptosis in A549 cells through a p53-dependent pathway that involves the upregulation of p21 and the activation of the Fas/FasL system.[3][4]

Asperfuranone-induced apoptotic pathway in A549 cells.

General Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines a typical workflow for assessing the cytotoxic effects of a compound on a cell line.

General workflow for assessing cytotoxic effects.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Role of p53 tumor suppressor gene and Fas/Apo-1 in induction of apoptosis and differentiation of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Asperfuranone from Aspergillus nidulans Inhibits Proliferation of Human Non-Small Cell Lung Cancer A549 Cells via Blocking Cell Cycle Progression and Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asperfuranone from Aspergillus nidulans inhibits proliferation of human non-small cell lung cancer A549 cells via blocking cell cycle progression and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Asperfuran's Weak Inhibition of Chitin Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperfuran is a dihydrobenzofuran derivative produced by the fungus Aspergillus oryzae.[1][2] While it exhibits some antifungal and anticancer properties, its activity as an inhibitor of chitin synthase is notably weak.[3] Chitin synthase is a critical enzyme in fungi, responsible for the synthesis of chitin, an essential component of the fungal cell wall.[4][5] As such, it is a prime target for the development of antifungal drugs. This technical guide provides an in-depth analysis of this compound's inhibitory effect on chitin synthase, presenting the available quantitative data, a detailed experimental protocol for assessing this inhibition, and a visualization of the proposed mechanism of action.

Quantitative Data

The inhibitory activity of this compound against chitin synthase is characterized by a relatively high half-maximal inhibitory concentration (IC50), indicating weak inhibition. The available data is summarized in the table below.

| Compound | Enzyme Source | IC50 | Reference |

| This compound | Coprinus cinereus | 300 µM | [1] |

Mechanism of Inhibition and Reversal

The inhibition of chitin synthase by this compound is not only weak but can also be reversed. A key finding is that the addition of egg lecithin can abolish the inhibitory effect of this compound on chitin synthase.[1][3] This suggests a potential mechanism where this compound may not be directly competing with the substrate at the active site but rather interacting with the lipid environment required for optimal enzyme function. Chitin synthase is a membrane-bound enzyme, and its activity is often dependent on specific phospholipids. Lecithin, being a mixture of phospholipids, may restore the necessary lipid microenvironment around the enzyme, thereby displacing this compound or otherwise overcoming its inhibitory effect.

Caption: Proposed interaction between this compound, chitin synthase, and lecithin.

Experimental Protocols

Objective: To determine the in vitro inhibitory effect of this compound on chitin synthase activity.

Materials:

-

Enzyme Source: Chitin synthase preparation from Coprinus cinereus.[8][9]

-

Substrate: Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).

-

Inhibitor: this compound, dissolved in a suitable solvent (e.g., DMSO).

-

Assay Plate: 96-well microtiter plate coated with Wheat Germ Agglutinin (WGA).

-

Detection Reagent: Horseradish peroxidase-conjugated WGA (WGA-HRP).

-

Substrate for HRP: TMB (3,3',5,5'-Tetramethylbenzidine).

-

Stop Solution: e.g., 2N H2SO4.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2 and a protease inhibitor cocktail.

-

Wash Buffer: e.g., Phosphate-buffered saline with 0.05% Tween 20 (PBST).

-

Plate Reader: Capable of measuring absorbance at the appropriate wavelength for the chosen HRP substrate.

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations. .

-

Prepare a solution of UDP-GlcNAc in the assay buffer.

-

Prepare the WGA-HRP conjugate and TMB substrate according to the manufacturer's instructions.

-

-

Enzyme Reaction:

-

To the WGA-coated wells, add the following in order:

-

Assay buffer.

-

This compound solution at various concentrations (or DMSO for the control).

-

Chitin synthase enzyme preparation.

-

-